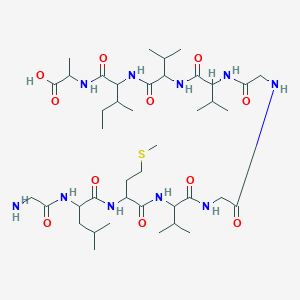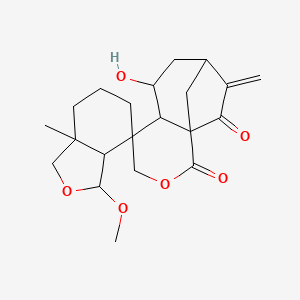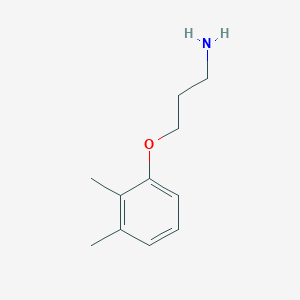![molecular formula C30H27N3O2 B12111674 2-[(Z)-[(3Z)-5,6-dimethyl-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12111674.png)
2-[(Z)-[(3Z)-5,6-dimethyl-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-[(3Z)-5,6-dimetil-3-[(4-fenil-4,5-dihidro-1,3-oxazol-2-il)metilideno]isoindol-1-ilideno]metil]-4-fenil-4,5-dihidro-1,3-oxazol es un complejo compuesto orgánico que se caracteriza por su estructura única, que incluye múltiples anillos aromáticos y componentes heterocíclicos. Este compuesto es de gran interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y aplicaciones en diversas áreas de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(Z)-[(3Z)-5,6-dimetil-3-[(4-fenil-4,5-dihidro-1,3-oxazol-2-il)metilideno]isoindol-1-ilideno]metil]-4-fenil-4,5-dihidro-1,3-oxazol típicamente implica reacciones orgánicas multipaso. El proceso comienza con la preparación de los intermediarios isoindol y oxazol, seguidos de su condensación en condiciones controladas para formar el producto final. Los reactivos clave utilizados en estas reacciones incluyen aldehídos, aminas y varios catalizadores para facilitar la formación de los enlaces deseados.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización, son comunes para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(Z)-[(3Z)-5,6-dimetil-3-[(4-fenil-4,5-dihidro-1,3-oxazol-2-il)metilideno]isoindol-1-ilideno]metil]-4-fenil-4,5-dihidro-1,3-oxazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes como diclorometano o etanol, y catalizadores para mejorar las tasas de reacción.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
2-[(Z)-[(3Z)-5,6-dimetil-3-[(4-fenil-4,5-dihidro-1,3-oxazol-2-il)metilideno]isoindol-1-ilideno]metil]-4-fenil-4,5-dihidro-1,3-oxazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis orgánica y el desarrollo de nuevos materiales.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de materiales avanzados y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(Z)-[(3Z)-5,6-dimetil-3-[(4-fenil-4,5-dihidro-1,3-oxazol-2-il)metilideno]isoindol-1-ilideno]metil]-4-fenil-4,5-dihidro-1,3-oxazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
Derivados del indol: Compuestos que contienen el núcleo del indol, conocidos por sus diversas actividades biológicas.
Derivados del imidazol: Compuestos con el anillo del imidazol, ampliamente utilizados en química medicinal.
Singularidad
2-[(Z)-[(3Z)-5,6-dimetil-3-[(4-fenil-4,5-dihidro-1,3-oxazol-2-il)metilideno]isoindol-1-ilideno]metil]-4-fenil-4,5-dihidro-1,3-oxazol es único debido a su combinación de unidades isoindol y oxazol, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C30H27N3O2 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
2-[(Z)-[(3Z)-5,6-dimethyl-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H27N3O2/c1-19-13-23-24(14-20(19)2)26(16-30-33-28(18-35-30)22-11-7-4-8-12-22)31-25(23)15-29-32-27(17-34-29)21-9-5-3-6-10-21/h3-16,27-28,31H,17-18H2,1-2H3/b25-15-,26-16- |
Clave InChI |
HVYYLSOGQDOJQT-YXHOTNNGSA-N |
SMILES isomérico |
CC1=CC\2=C(/C(=C/C3=NC(CO3)C4=CC=CC=C4)/N/C2=C\C5=NC(CO5)C6=CC=CC=C6)C=C1C |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)





![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)



![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)

![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)

